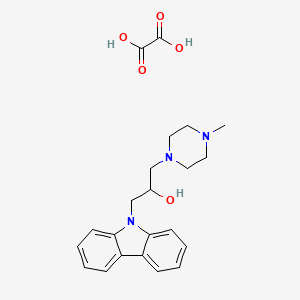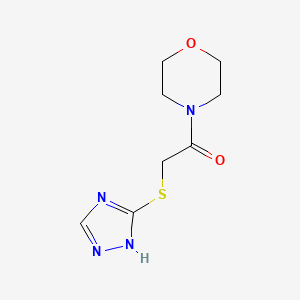
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound with the molecular formula C8H12N4O2S . The SMILES notation for this compound is c1[nH]c(nn1)SCC(=O)N2CCOCC2 .
Molecular Structure Analysis
The molecular structure of 1-(4-Morpholinyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone consists of a morpholine ring attached to a 1,2,4-triazole ring via a sulfanyl ethanone linker . The average mass of this compound is 228.271 Da .Wissenschaftliche Forschungsanwendungen
Photophysical Characterization and X-Ray Structure
The synthesis and photophysical characterization of compounds related to 1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone have been explored. Studies such as those by Pye et al. (2010) describe palladium(II) acetate-catalyzed synthesis involving novel triazene compounds for photophysical studies. These compounds exhibit luminescence and potential for application in materials science due to their unique optical properties Pye, Fronczek, & Isovitsch, 2010.
Synthesis of Pharmaceutical Compounds
Efforts in pharmaceutical chemistry include the synthesis of potent receptor antagonists, such as the work by Brands et al. (2003), where a stereoselective synthesis of aprepitant, an NK(1) receptor antagonist, was described. This process features unique condensation reactions and highlights the utility of related morpholine derivatives in the synthesis of clinically relevant compounds Brands et al., 2003.
Catalytic and Enantioselective Synthesis
Research by Langdon et al. (2014) and He et al. (2021) on the catalytic and enantioselective synthesis processes emphasizes the role of morpholinone and piperidinone-derived compounds in facilitating chemoselective reactions. These studies contribute to the development of methodologies for synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with high specificity and efficacy Langdon, Wilde, Thai, & Gravel, 2014; He, Wu, Wang, & Zhu, 2021.
Antimicrobial and Antituberculosis Studies
Investigations into the antimicrobial and antituberculosis potential of derivatives have been reported by Chitra et al. (2011) and Khumar et al. (2018). These studies focus on synthesizing heteroarylthioquinoline and pyrazole derivatives, respectively, assessing their in vitro activities against various pathogens, including Mycobacterium tuberculosis. Such research underscores the therapeutic potential of these compounds in treating infectious diseases Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011; Khumar, Ezhilarasi, & Prabha, 2018.
Molecular Docking and Antibacterial Activity
The molecular docking studies and evaluation of antibacterial activity, as performed by Aljohani et al. (2019) and Bhat et al. (2018), represent advanced research into understanding the interaction mechanisms of morpholine derivatives with bacterial proteins and their potential as antibacterial agents. These studies provide insights into designing more effective antimicrobial compounds Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019; Bhat, Al-Omar, Ghabbour, & Naglah, 2018.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(12-1-3-14-4-2-12)5-15-8-9-6-10-11-8/h6H,1-5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXCEKFXITZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)
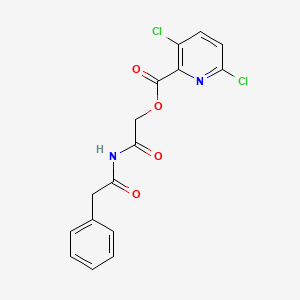
![1-Benzyl-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2616074.png)
![5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616077.png)
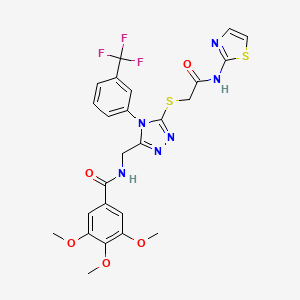
![5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2616082.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetate](/img/structure/B2616084.png)
![7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2616085.png)
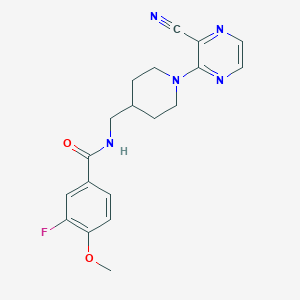
![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2616088.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2616091.png)
![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)
